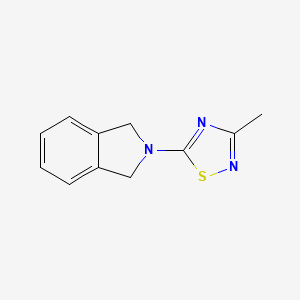

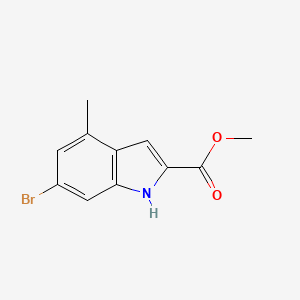

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoindolin-2-yl compounds are a class of organic compounds that have been the subject of significant scientific interest due to their potential applications in a variety of fields. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of isoindolin-2-yl compounds can vary greatly depending on the specific compound being synthesized. For example, one method involves the reaction of various compounds . Another method involves the use of protic pyrazole complexes .Molecular Structure Analysis

The molecular structure of isoindolin-2-yl compounds can also vary greatly. For example, one compound has the linear formula C16H21O1N2Cl1 .Chemical Reactions Analysis

Isoindolin-2-yl compounds can participate in a variety of chemical reactions. For example, they can act as ligands in various fields, such as materials chemistry and homogeneous catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindolin-2-yl compounds can vary greatly depending on their specific structure. For example, one compound is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

Biological Activity and Molecular Organization

5-(Isoindolin-2-yl)-3-methyl-1,2,4-thiadiazole and its derivatives have been extensively studied for their diverse biological activities and interactions at the molecular level. Thiadiazole compounds are notable for their pharmacological significance in medicinal chemistry. Schiff bases derived from substituted 1,3,4-thiadiazole compounds have shown a range of biological activities including DNA protective abilities and antimicrobial properties. Specifically, certain compounds have demonstrated significant antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231. Molecular docking studies have been conducted to explore the anti-cancer and anti-bacterial mechanisms of these compounds (Gür et al., 2020).

In another study, the molecular organization of thiadiazole derivatives, specifically 4-(5-methyl-1,3,4-thiadiazol-2-yl) benzene-1,3-diol, was examined in lipid multilayer systems. The compound's interaction with lipid membranes and its aggregation phenomena were investigated using fluorescence and Fourier transform infrared spectroscopy. This research provides insights into the structural behavior of thiadiazole derivatives in biological membrane models (Kluczyk et al., 2016).

Antimicrobial and Antifungal Properties

1,3,4-thiadiazoles have shown a wide range of biological activities, including antimicrobial and antifungal properties. Research on acylthiosemicarbazides, triazole-thiones, thiadiazoles, and hydrazones containing 5-methyl-2-benzoxazolinones has demonstrated significant activity in the analgesic-anti-inflammatory field. Some derivatives exhibit strong activity against bacteria and fungi, indicating their potential as antimicrobial agents (Salgın-Gökşen et al., 2007).

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds containing thiadiazole structures has been a focus of research, given their potential for various biological activities. Studies on the synthesis of 1,3,4-thiadiazole derivatives have revealed new molecules with promising antibacterial and antifungal properties. These compounds are characterized through spectral and elemental analysis, emphasizing their structural uniqueness and potential applications in medicinal chemistry (Abdelhamid et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

There is ongoing research into the potential applications of isoindolin-2-yl compounds. For example, there is interest in the development of novel histone deacetylase inhibitors (HDACis) for the treatment of peripheral T-cell lymphomas (PTCLs) . Additionally, there is interest in the development of novel EGFR-TK inhibitors with therapeutic promise .

Propriétés

IUPAC Name |

5-(1,3-dihydroisoindol-2-yl)-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-8-12-11(15-13-8)14-6-9-4-2-3-5-10(9)7-14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUQGMMNUDTCGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)

![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)